Sodium P-toluenesulfonamide
Overview
Description
Sodium P-toluenesulfonamide is an organic compound with the chemical formula CH₃C₆H₄SO₂NH₂. It is a white, water-soluble solid that is commonly used in various chemical reactions and industrial applications. This compound is known for its stability and versatility, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium P-toluenesulfonamide can be synthesized through the neutralization of P-toluenesulfonic acid with sodium hydroxide. The reaction typically involves dissolving P-toluenesulfonic acid in water and gradually adding sodium hydroxide until the solution reaches a neutral pH. The resulting product is then crystallized and purified.
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the direct amidation of P-toluenesulfonic acid. This process includes dissolving anhydrous P-toluenesulfonic acid in dichloromethane, adding a catalyst such as organic boronic acid, and introducing ammonia gas at controlled temperatures. The reaction mixture is then filtered, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium P-toluenesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts, or using sodium borohydride (NaBH₄).
Substitution: It can participate in nucleophilic substitution reactions with reagents such as lithium aluminum hydride (LiAlH₄) or sodium methoxide (NaOCH₃).
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃ in pyridine.
Reduction: H₂/Ni, H₂/Rh, NaBH₄, LiAlH₄.
Substitution: NaOCH₃, RLi, RMgX.
Major Products:
Oxidation: P-toluenesulfonic acid derivatives.
Reduction: P-toluenesulfonamide derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Sodium P-toluenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonic esters.
Biology: It is employed in the study of enzyme inhibition and protein modification.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including antibiotics and antifungal agents.
Industry: It is used in the production of resins, plasticizers, and coatings
Mechanism of Action
Sodium P-toluenesulfonamide exerts its effects by inhibiting carbonic anhydrase enzymes, which are involved in various physiological processes. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition affects processes such as fluid secretion, bone resorption, and osteoclast differentiation .
Comparison with Similar Compounds
- P-toluenesulfonic acid
- P-toluenesulfonyl chloride
- P-toluenesulfonyl hydrazide
Comparison: Sodium P-toluenesulfonamide is unique due to its stability and solubility in water, which makes it more versatile in various chemical reactions compared to its analogs. P-toluenesulfonic acid, for example, is more acidic and less stable, while P-toluenesulfonyl chloride is more reactive and used primarily as a chlorinating agent .
Properties
IUPAC Name |
sodium;(4-methylphenyl)sulfonylazanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO2S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H-,8,9,10);/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLHPYXKUOESEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[NH-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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